4,6-Diethoxypyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4,6-diethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-14-8-5-9(15-4-2)11-6-7(8)10(12)13/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVUQDJAMHARHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1C(=O)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethoxypyridine-3-carboxylic acid typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 4,6-dichloropyridine-3-carboxylic acid with ethanol in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4,6-diformylpyridine-3-carboxylic acid or 4,6-dicarboxypyridine-3-carboxylic acid.
Reduction: Formation of 4,6-diethoxypyridine-3-methanol or 4,6-diethoxypyridine-3-aldehyde.
Substitution: Formation of 4,6-diaminopyridine-3-carboxylic acid or 4,6-dithiopyridine-3-carboxylic acid.
Scientific Research Applications
4,6-Diethoxypyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4,6-Diethoxypyridine-3-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites. The ethoxy groups and carboxylic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4,6-Diethoxypyridine-3-carboxylic acid (inferred structure) to five analogous pyridine- or pyrimidine-carboxylic acid derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Structural and Functional Comparison of Pyridine-3-Carboxylic Acid Derivatives
Key Observations:
For instance, 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (Cl/F substituents) likely exhibits higher acidity due to inductive effects . Cyclopropyl groups (e.g., in 4,6-Dicyclopropyl-2-methylpyridine-3-carboxylic acid) introduce steric hindrance, which may affect binding in biological systems or catalytic reactions .
Biological and Industrial Applications Chlorinated derivatives (e.g., CAS 132195-42-7) are often intermediates in agrochemicals due to their stability and reactivity .
Safety and Handling Laboratory-grade pyridine derivatives (e.g., 3-Piperidinecarboxylic acid) are restricted to non-food/drug uses, emphasizing their role as research tools .
Q & A
Basic: What synthetic methodologies are optimal for synthesizing 4,6-Diethoxypyridine-3-carboxylic acid, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step functionalization of pyridine derivatives. A common approach includes:
- Condensation reactions of substituted aldehydes with aminopyridines, followed by cyclization under acidic or basic conditions.
- Ethoxylation at positions 4 and 6 using ethyl halides or ethylating agents in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like NaH or K₂CO₃ .
- Oxidation of intermediates to introduce the carboxylic acid group at position 3, often using KMnO₄ or RuO₄ under controlled pH.
Key factors affecting yield include:
- Catalyst selection : Palladium or copper catalysts enhance regioselectivity during cyclization.
- Solvent choice : Polar solvents improve solubility of intermediates but may require strict temperature control to avoid side reactions.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.
Advanced: How can researchers resolve contradictions in bioactivity data reported for 4,6-Diethoxypyridine-3-carboxylic acid across studies?
Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Impurity profiles : Trace solvents or by-products (e.g., unreacted ethyl halides) can confound assays. Validate purity via HPLC (>98%) and mass spectrometry .
- Assay conditions : Differences in cell lines, pH, or solvent carriers (e.g., DMSO concentration) affect compound stability. Standardize protocols using controls like known inhibitors .
- Structural analogs : Confirm the compound’s identity through ¹H/¹³C NMR and X-ray crystallography to rule out isomerization or degradation products .
Basic: What analytical techniques are essential for characterizing 4,6-Diethoxypyridine-3-carboxylic acid’s purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms ethoxy group integration (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂), while ¹³C NMR verifies carboxylic acid resonance (~170 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; compare retention times against standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₃NO₄: theoretical 211.0845) and detects fragmentation patterns .
Advanced: How do the ethoxy substituents at positions 4 and 6 influence the compound’s electronic properties and reactivity?
Answer:
- Electron-donating effects : Ethoxy groups increase electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (e.g., at position 2) but reducing electrophilic reactivity .
- Steric hindrance : Bulky ethoxy groups at 4 and 6 positions limit access to the carboxylic acid moiety, affecting esterification or amidation kinetics. Computational modeling (DFT) can predict reactive sites .
- Solubility : Ethoxy groups improve lipophilicity (logP ~1.8), making the compound more soluble in organic solvents but less in aqueous buffers. Adjust co-solvents (e.g., ethanol:water mixtures) for biological assays .
Basic: What safety precautions are critical when handling 4,6-Diethoxypyridine-3-carboxylic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles during weighing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers or strong bases.
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: What mechanistic insights guide the design of derivatives for targeted enzyme inhibition?
Answer:
- Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinases or carboxylases). The carboxylic acid group often coordinates with Mg²⁺ or Zn²⁺ cofactors .
- Structure-Activity Relationship (SAR) : Modify the ethoxy chain length or introduce halogens (e.g., Cl at position 5) to enhance binding affinity. Test derivatives via fluorescence-based enzymatic assays .
Basic: How can researchers optimize solubility and stability for in vitro studies?
Answer:
- pH adjustment : Use buffered solutions (pH 7.4) to stabilize the deprotonated carboxylic acid form.
- Co-solvents : Employ DMSO (≤0.1%) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Lyophilization : Prepare stable lyophilized powders for long-term storage, reconstituting in PBS or cell culture media .
Advanced: What strategies validate the compound’s role in multi-step organic synthesis as a building block?
Answer:
- Cross-coupling reactions : Utilize Suzuki-Miyaura coupling to introduce aryl groups at position 2, leveraging the pyridine ring’s directing effects .
- Carboxylic acid derivatization : Convert to acyl chlorides (using SOCl₂) for peptide coupling or esterification. Monitor reactivity via TLC or IR spectroscopy (C=O stretch at ~1760 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
